(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine

Lipophilicity Drug Design Physicochemical Profiling

(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS 887571-24-6) is a 1,5-disubstituted benzimidazole bearing a primary aminomethyl group at the C2 position. It belongs to the class of 2-(aminomethyl)benzimidazoles, a scaffold widely exploited in medicinal chemistry, coordination chemistry, and materials science.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 887571-24-6
Cat. No. B3038709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine
CAS887571-24-6
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=N2)CN)C
InChIInChI=1S/C10H13N3/c1-7-3-4-9-8(5-7)12-10(6-11)13(9)2/h3-5H,6,11H2,1-2H3
InChIKeyLLVKERZKNXHJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS 887571-24-6): Structural and Physicochemical Baseline


(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS 887571-24-6) is a 1,5-disubstituted benzimidazole bearing a primary aminomethyl group at the C2 position. It belongs to the class of 2-(aminomethyl)benzimidazoles, a scaffold widely exploited in medicinal chemistry, coordination chemistry, and materials science. The compound has a molecular formula of C10H13N3 and a molecular weight of 175.23 g/mol [1]. The 1,5-dimethyl substitution pattern distinguishes it from the unsubstituted parent 1H-benzimidazole-2-methanamine (CAS 5805-57-2) and the mono-methyl analog (1-methyl-1H-benzimidazol-2-yl)methanamine (CAS 20028-40-4), imparting distinct lipophilicity (XLogP3 = 0.7) and a reduced hydrogen bond donor count (HBD = 1) compared to the parent (XLogP3 = 0.6, HBD = 2) [1][2]. It is supplied as a research chemical with typical purities of 95–98% .

Why (1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine Cannot Be Replaced by Generic 2-(Aminomethyl)benzimidazole Analogs


Within the 2-(aminomethyl)benzimidazole series, the number and position of N- and C-methyl substituents materially alter key physicochemical properties that govern solubility, permeability, and molecular recognition. The unsubstituted parent (1H-benzimidazole-2-methanamine, CAS 5805-57-2) carries two hydrogen bond donors (NH of imidazole + NH2) and a topological polar surface area (TPSA) of 54.7 Ų, while the 1,5-dimethyl target compound possesses only one HBD (NH2 alone, as N1 is methylated) and a TPSA of 43.8 Ų [1][2]. The 1-methyl analog (CAS 20028-40-4) matches the TPSA of the target (43.8 Ų) but has a lower computed lipophilicity (XLogP3 = 0.3 versus 0.7), owing to the absence of the 5-methyl group [3]. These differences—reduced hydrogen bonding capacity, altered logP, and distinct steric/electronic character of the 1,5-dimethyl pattern—mean that substitution with a generic 2-(aminomethyl)benzimidazole congener will not reproduce the solubility profile, membrane partitioning behavior, or metal-coordination geometry of the target compound in a given experimental system. Moreover, the positional isomer (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS 1394116-47-2) shares identical molecular formula and weight but differs in the location of the C-methyl group, which can alter electronic distribution and steric accessibility around the benzimidazole ring . Consequently, for structure–activity relationship (SAR) studies, coordination chemistry, or materials applications where substituent position is critical, generic substitution introduces an uncontrolled variable.

Quantitative Differentiation Evidence for (1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine Versus Closest Analogs


Increased Lipophilicity (XLogP3) Driven by 5-Methyl Substitution Relative to 1-Methyl Analog

The target compound (1,5-dimethyl) exhibits an XLogP3 value of 0.7, compared to 0.3 for the 1-methyl analog (1-methyl-1H-benzimidazol-2-yl)methanamine (CAS 20028-40-4), which lacks the 5-methyl substituent. The unsubstituted parent (1H-benzimidazole-2-methanamine, CAS 5805-57-2) has an XLogP3 of 0.6. This represents a >2-fold increase in computed lipophilicity over the 1-methyl analog [1][2][3].

Lipophilicity Drug Design Physicochemical Profiling

Reduced Hydrogen Bond Donor Count Versus Unsubstituted Parent: Implications for Solubility and Recognition

The target compound has 1 hydrogen bond donor (the primary amine NH2), whereas the unsubstituted parent 1H-benzimidazole-2-methanamine has 2 HBDs (imidazole NH + primary amine NH2). The 1-methyl analog also has 1 HBD. Both the target and the 1-methyl analog have 2 hydrogen bond acceptors and a TPSA of 43.8 Ų, compared to 54.7 Ų for the unsubstituted parent. The reduction in HBD count from 2 to 1 is a consequence of N1 methylation, which eliminates the imidazole NH donor [1][2][3].

Hydrogen Bonding Solubility Molecular Recognition

Purity Specification Differentiation: 98% (HPLC/GC) Availability from Leyan Versus 95% Generic Supply

Commercial purity specifications for the target compound range from 95% (AKSci) to 98% (Leyan). The 98% specification is suitable for applications requiring higher chemical purity, such as use as a starting material in multi-step synthesis where impurities can propagate. In contrast, the 1-methyl analog (CAS 20028-40-4) is commonly offered at 95-98% purity, and the unsubstituted parent (CAS 5805-57-2) at 95-98% .

Purity Quality Control Procurement Specification

Computed Density and Boiling Point: Comparative Physicochemical Parameter Set

The target compound has a computed density of 1.2 ± 0.1 g/cm³ and a predicted boiling point of 348.3 ± 25.0 °C at 760 mmHg . These values are consistent with its molecular weight (175.23 g/mol) relative to the lighter unsubstituted parent (MW 147.18, predicted boiling point 384.3 °C at 760 mmHg, density 1.278 g/cm³ ) and the 1-methyl analog (MW 161.20, melting point 261-263 °C ).

Density Boiling Point Physicochemical Properties

Class-Level Evidence: 1,5-Disubstituted Benzimidazole Scaffold for Stem Cell Cardiomyocyte Differentiation

Okolotowicz et al. (2015) reported that 1,5-disubstituted benzimidazoles, as a compound class, induce cardiomyocyte differentiation from mouse embryonic stem cells (mESCs) in a high-content screening assay. The study established structure–activity relationships showing that the 1,5-disubstitution pattern is critical for cardiomyogenesis activity, with compound 164 being the most potent analog [1]. While the specific target compound was not among the library members tested, the class-level inference supports that the 1,5-dimethyl substitution pattern on the benzimidazole core may confer activity in stem cell differentiation assays, distinguishing it from 1,6-, 1,7-, or mono-substituted analogs that were not active in the same screen.

Cardiomyogenesis Stem Cell Differentiation Benzimidazole

GHS Hazard Classification: Consistent Acute Toxicity and Irritation Profile Across Analogs

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as reported to the ECHA C&L Inventory [1]. This profile is qualitatively similar to that of the 1-methyl analog and the unsubstituted parent, which are also classified as irritants with acute oral toxicity warnings [2]. No differential safety advantage or disadvantage is evident among these close analogs; all require standard laboratory handling precautions including personal protective equipment and adequate ventilation.

Safety GHS Classification Handling

Recommended Application Scenarios for (1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Requiring Elevated Lipophilicity with Minimal Structural Complexity

In lead optimization programs where incremental logP increases are desired without adding rotatable bonds or aromatic rings, the 1,5-dimethyl compound (XLogP3 = 0.7) offers a +0.4 logP advantage over the 1-methyl analog (XLogP3 = 0.3) while retaining identical TPSA (43.8 Ų) and HBD count (1) [1][2]. This makes it a preferred 2-(aminomethyl)benzimidazole building block when the 5-methyl group contributes to target binding or ADME optimization without introducing synthetic complexity beyond what is already required for the 1-methyl scaffold [1][2][3].

Coordination Chemistry and Metal Complex Synthesis Requiring Defined N-Donor Geometry

The 2-aminomethyl group provides a primary amine donor for metal coordination, while N1-methylation prevents deprotonation at the imidazole nitrogen and eliminates tautomeric ambiguity that exists in the unsubstituted parent (HBD = 2) [1][2]. This fixed protonation state and defined donor set (one primary amine nitrogen, one imidazole N) is advantageous for the reproducible synthesis of well-defined metal complexes where ligand speciation must be controlled. The 1,5-dimethyl pattern further provides steric bulk at position 5 that may influence coordination geometry and complex stability relative to the 1-methyl analog [1].

Stem Cell Differentiation Studies Leveraging 1,5-Disubstituted Benzimidazole Pharmacophore

Okolotowicz et al. (2015) demonstrated that 1,5-disubstituted benzimidazoles induce cardiomyocyte differentiation from mouse embryonic stem cells in a high-content screening assay [1]. The 1,5-dimethyl substitution pattern aligns with the productive SAR identified in this study, whereas 1,6- and 1,7-disubstituted analogs were not active in the same screen. For researchers building on this cardiomyogenesis chemotype, the target compound represents a structurally validated starting point for further functionalization and potency optimization at the C2-aminomethyl position [1].

Organic Electronics Materials Development Using Benzimidazole-Based n-Type Dopants

Related 1,5-dimethylbenzimidazole derivatives (e.g., 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, DMBI-H) have been employed as air-stable n-type dopants in organic thin-film transistors (OTFTs), polymer solar cells (PSCs), and organic light-emitting diodes (OLEDs) [1]. The 1,5-dimethyl substitution pattern on the benzimidazole core is implicated in the electronic properties that enable efficient n-doping. While the target methanamine analog has not been directly evaluated in published OTFT/OLED studies, its structural homology to DMBI-H positions it as a candidate scaffold for developing novel dopant molecules or electron-transport materials, particularly where a shorter aminomethyl linker is synthetically advantageous [1].

Quote Request

Request a Quote for (1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.